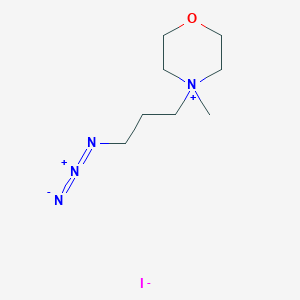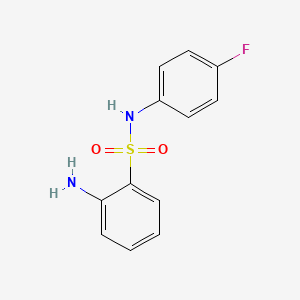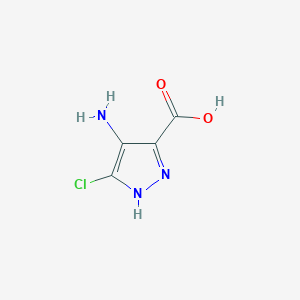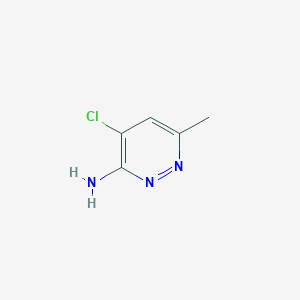
4-Chloro-6-methylpyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methylpyridazin-3-amine is an organic compound belonging to the class of pyridazines. Pyridazines are six-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 6th position, and an amine group at the 3rd position on the pyridazine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Chloro-6-methylpyridazin-3-amine involves the reaction of 3,6-dichloro-4-methylpyridazine with liquid ammonia in ethanol at 120°C for 12 hours in a sealed tube. The reaction mixture is then cooled, and the residue is purified by flash chromatography .
Industrial Production Methods: In an industrial setting, 3,6-dichloro-4-methylpyridazine is reacted with concentrated ammonium hydroxide solution in a sealed autoclave at 120°C for 18 hours. The mixture is then cooled, diluted with water, and the solid product is collected by filtration and purified by column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-methylpyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups using appropriate reagents.
Condensation Reactions: It can react with carbonyl compounds to form imines.
Alkylation Reactions: It can be alkylated to form substituted amines.
Common Reagents and Conditions:
Substitution: Reagents like dimethylzinc and tetrakis(triphenylphosphine)palladium(0) in N,N-dimethylformamide solvent.
Condensation: Carbonyl compounds such as aldehydes and ketones.
Alkylation: Alkylating agents.
Major Products:
- Substituted pyridazines
- Imines
- Alkylated amines
Aplicaciones Científicas De Investigación
4-Chloro-6-methylpyridazin-3-amine is a versatile compound with applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of agrochemicals and functional materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methylpyridazin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The chlorine and amine groups play a crucial role in binding to these targets, affecting their activity and leading to various biological effects .
Comparación Con Compuestos Similares
- 6-Chloro-4-methylpyridazin-3-amine hydrochloride
- 3,6-Dichloro-4-methylpyridazine
- 3-Amino-6-chloropyridazine
Uniqueness: 4-Chloro-6-methylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyridazine derivatives .
Propiedades
Fórmula molecular |
C5H6ClN3 |
|---|---|
Peso molecular |
143.57 g/mol |
Nombre IUPAC |
4-chloro-6-methylpyridazin-3-amine |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-4(6)5(7)9-8-3/h2H,1H3,(H2,7,9) |
Clave InChI |
NFMOMDCBZKCDKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13650978.png)
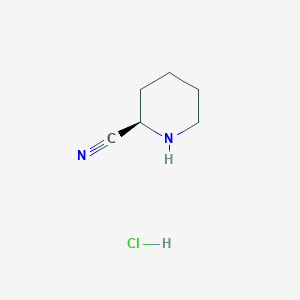



![4'-(Bis(4-formylphenyl)amino)-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B13651014.png)



